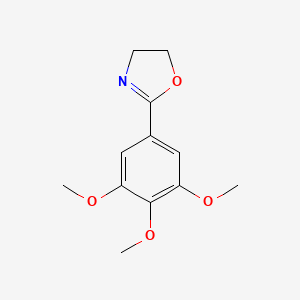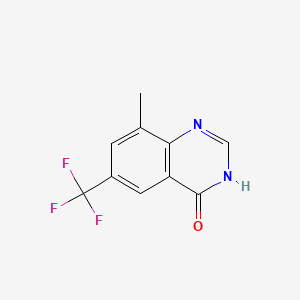
8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: A parent compound with similar structural features but lacking the trifluoromethyl group.
6-Trifluoromethylquinazolinone: A similar compound with a trifluoromethyl group at a different position on the quinazolinone ring.
Uniqueness: 8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one is unique due to the specific positioning of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and stable compound compared to its analogs .
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-2-6(10(11,12)13)3-7-8(5)14-4-15-9(7)16/h2-4H,1H3,(H,14,15,16) |
InChI-Schlüssel |
CVBGGPBQRBGSOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=CNC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


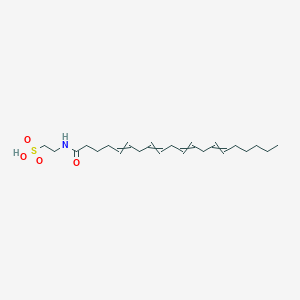
![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one](/img/structure/B14083300.png)

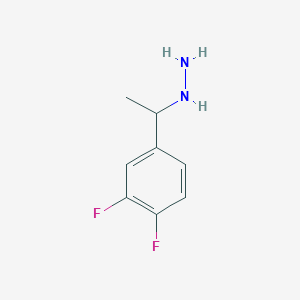
![tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14083311.png)
![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
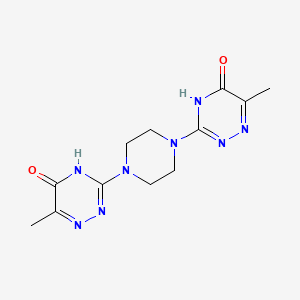
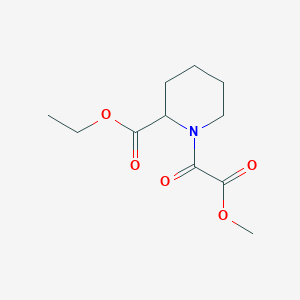
![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B14083358.png)

